1H-Indole-3-ethylamine sulphate
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Overview
Description
1H-Indole-3-ethylamine sulphate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-ethylamine sulphate typically involves the reaction of indole with ethylamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be further reacted with ethylamine to produce 1H-Indole-3-ethylamine. The sulphate salt is formed by reacting the amine with sulphuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-ethylamine sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1H-Indole-3-ethylamine sulphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-ethylamine sulphate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors in cells, modulating signaling pathways and influencing cellular functions. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptamine: A naturally occurring compound with similar structural features.
Serotonin: A neurotransmitter derived from tryptophan, structurally related to indole derivatives.
Uniqueness: 1H-Indole-3-ethylamine sulphate is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
34685-69-3 |
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Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)ethanamine;sulfuric acid |
InChI |
InChI=1S/C10H12N2.H2O4S/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;1-5(2,3)4/h1-4,7,12H,5-6,11H2;(H2,1,2,3,4) |
InChI Key |
XYNMIXARELPXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.OS(=O)(=O)O |
Related CAS |
61-54-1 (Parent) |
Origin of Product |
United States |
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